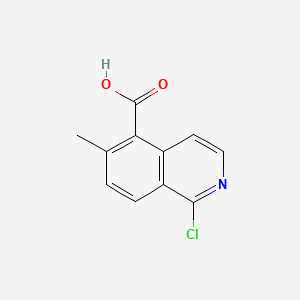

1-Chloro-6-methylisoquinoline-5-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Chloro-6-methylisoquinoline-5-carboxylic acid, abbreviated as CMICA, is a small molecule that has been studied extensively for its potential to act as a therapeutic agent in the treatment of various diseases. It has been found to have a variety of biochemical and physiological effects, making it an attractive candidate for medical research.

Wissenschaftliche Forschungsanwendungen

Synthesis of Isoquinoline Derivatives

1-Chloro-6-methylisoquinoline-5-carboxylic acid is a key intermediate in the synthesis of various isoquinoline derivatives. These derivatives have been explored for their potential as prolylhydroxylase inhibitor drug candidates, among other applications. The gas-phase reactions of bisubstituted isoquinolines, including the formation of carboxylic acids after collision-induced dissociation in mass spectrometry, highlight its utility in studying drug metabolites and synthetic pathways (Thevis et al., 2008).

Role in Antitubercular Activity

Research has also demonstrated the significance of isoquinoline derivatives, synthesized using 1-Chloro-6-methylisoquinoline-5-carboxylic acid, in developing antitubercular agents. Novel compounds synthesized from this acid exhibited promising antitubercular activity against Mycobacterium tuberculosis, highlighting its potential in addressing tuberculosis (Marvadi et al., 2020).

Advancements in Synthetic Methodologies

Further research into the synthesis of isoquinoline derivatives showcases advancements in synthetic methodologies. Improved synthetic routes to derivatives of 1-Chloro-6-methylisoquinoline-5-carboxylic acid have been reported, offering better yields, reduced hazards, and enhanced reproducibility compared to traditional methods (Zheng et al., 2009). This underscores its importance in the development of more efficient and safer chemical syntheses.

Pharmaceutical Applications

Isoquinoline derivatives synthesized from 1-Chloro-6-methylisoquinoline-5-carboxylic acid have been evaluated for their pharmaceutical applications, particularly in antineoplastic activity. Studies on various substituted isoquinoline-1-carboxaldehyde thiosemicarbazones derived from it have shown antineoplastic activity in mouse models, indicating its role in cancer research and therapy development (Liu et al., 1995).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-chloro-6-methylisoquinoline-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO2/c1-6-2-3-8-7(9(6)11(14)15)4-5-13-10(8)12/h2-5H,1H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKAFNWYTPLCECP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)C(=NC=C2)Cl)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10676730 |

Source

|

| Record name | 1-Chloro-6-methylisoquinoline-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10676730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Chloro-6-methylisoquinoline-5-carboxylic acid | |

CAS RN |

1245643-02-0 |

Source

|

| Record name | 1-Chloro-6-methylisoquinoline-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10676730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(6R,7R)-7-Amino-3-(imidazo[1,2-b]pyridazin-1(5H)-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid hydroiodide](/img/structure/B597400.png)

![tert-Butyl 9-(2-methoxy-2-oxoethyl)-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B597403.png)